molecular formula C16H17N3O2S B13802586 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-

Cat. No.: B13802586
M. Wt: 315.4 g/mol
InChI Key: CXDMONKMPBWVLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific conditions to form the pyrrolo[2,3-B]pyridine core.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolo[2,3-B]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the pyrrolo[2,3-B]pyridine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: A core structure similar to the compound but without the ethanamine and sulfonyl groups.

    1H-Pyrrolo[2,3-B]pyridine-3-ethanamine: Similar but lacks the 3-methylphenylsulfonyl group.

    1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(phenyl)sulfonyl]-: Similar but with a phenyl group instead of a 3-methylphenyl group.

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 3-methylphenylsulfonyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine

InChI

InChI=1S/C16H17N3O2S/c1-12-4-2-5-14(10-12)22(20,21)19-11-13(7-8-17)15-6-3-9-18-16(15)19/h2-6,9-11H,7-8,17H2,1H3

InChI Key

CXDMONKMPBWVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN

Origin of Product

United States

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